(5-(2-(Dimethylamino)ethoxy)pyridin-3-yl)boronic acid
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Overview
Description
(5-(2-(Dimethylamino)ethoxy)pyridin-3-yl)boronic acid: is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound features a pyridine ring substituted with a dimethylaminoethoxy group and a boronic acid moiety, making it a valuable intermediate in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5-(2-(Dimethylamino)ethoxy)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch dihydropyridine synthesis or the Bohlmann-Rahtz pyridine synthesis.
Introduction of the Dimethylaminoethoxy Group: This step involves the nucleophilic substitution of a suitable leaving group on the pyridine ring with 2-(dimethylamino)ethanol.
Boronic Acid Formation:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the boronic acid group is converted to a boronate ester or boronic anhydride.
Reduction: Reduction reactions can convert the pyridine ring to a dihydropyridine derivative.
Substitution: The dimethylaminoethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products:
Oxidation: Boronate esters or boronic anhydrides.
Reduction: Dihydropyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: The boronic acid group makes this compound a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.
Biology:
Bioconjugation: The compound can be used in the synthesis of bioconjugates for labeling and detection purposes.
Medicine:
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.
Industry:
Material Science: The compound can be used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (5-(2-(Dimethylamino)ethoxy)pyridin-3-yl)boronic acid primarily involves its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the electron-donating properties of the dimethylaminoethoxy group, which enhances the reactivity of the pyridine ring .
Comparison with Similar Compounds
Pyridine-3-boronic acid: Lacks the dimethylaminoethoxy group, making it less reactive in certain reactions.
(5-(2-(Dimethylamino)ethoxy)pyridin-2-yl)boronic acid: Similar structure but with the boronic acid group at a different position, affecting its reactivity and applications.
Uniqueness:
Properties
Molecular Formula |
C9H15BN2O3 |
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Molecular Weight |
210.04 g/mol |
IUPAC Name |
[5-[2-(dimethylamino)ethoxy]pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H15BN2O3/c1-12(2)3-4-15-9-5-8(10(13)14)6-11-7-9/h5-7,13-14H,3-4H2,1-2H3 |
InChI Key |
NFGRMNBMDWVSAG-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CN=C1)OCCN(C)C)(O)O |
Origin of Product |
United States |
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